NNMTi

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

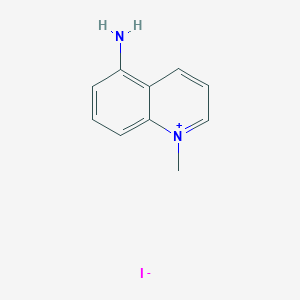

Nicotinamide N-methyltransferase inhibitor (NNMTi) is a potent inhibitor of the enzyme nicotinamide N-methyltransferase (NNMT). NNMT is an important cytoplasmic methyltransferase that catalyzes the N-methylation of nicotinamide, pyridine, and related compounds. This compound selectively binds to the substrate-binding site residues of NNMT, with an IC50 value of 1.2 μM . This compound has shown significant potential in promoting myoblast differentiation and enhancing the regenerative capacity of muscle stem cells in aged mice .

Scientific Research Applications

NNMTi has a wide range of scientific research applications, including:

Medicine: this compound has shown potential in treating age-related muscle deterioration by enhancing the regenerative capacity of muscle stem cells.

Industry: This compound is used in the development of pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Future Directions

Preparation Methods

Synthetic Routes and Reaction Conditions

NNMTi, also known as 5-amino-1-methylquinolinium, can be synthesized through a series of chemical reactions. The synthesis typically involves the following steps:

Formation of the Quinolinium Core: The quinolinium core is synthesized by reacting aniline with formaldehyde and formic acid under reflux conditions.

Methylation: The resulting quinolinium compound is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using recrystallization or chromatography techniques and stored under controlled conditions to maintain stability .

Chemical Reactions Analysis

Types of Reactions

NNMTi undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form quinolinium N-oxide derivatives.

Reduction: Reduction of this compound can yield the corresponding quinoline derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinolinium N-oxide derivatives, quinoline derivatives, and substituted quinolinium compounds .

Comparison with Similar Compounds

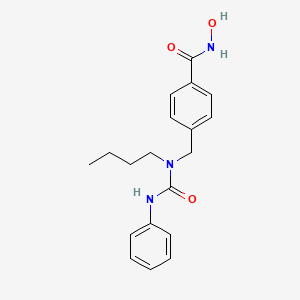

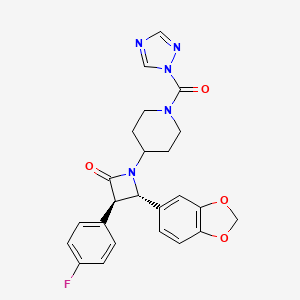

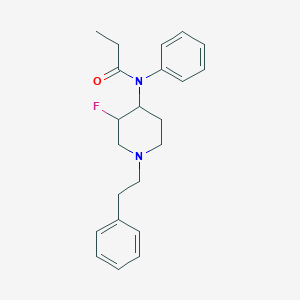

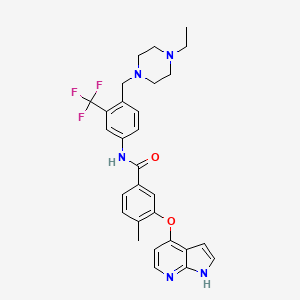

NNMTi is unique in its selective inhibition of NNMT. Similar compounds include:

5-Amino-1-methylquinolinium: Another NNMT inhibitor with similar properties.

S-adenosylmethionine (SAM): A cofactor involved in methylation reactions but not a selective NNMT inhibitor.

Nicotinamide: A substrate for NNMT but not an inhibitor.

This compound stands out due to its high selectivity and potency in inhibiting NNMT, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name |

1-methylquinolin-1-ium-5-amine;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.HI/c1-12-7-3-4-8-9(11)5-2-6-10(8)12;/h2-7,11H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEZFBFIRRAFNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC2=C(C=CC=C21)N.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do NNMTis exert their effects on cancer cells?

A: NNMTis target the metabolic enzyme nicotinamide N-methyltransferase (NNMT), which is often overexpressed in various cancers, including clear cell renal cell carcinoma (ccRCC) []. NNMT plays a crucial role in glutamine utilization by cancer cells, a process essential for their growth and survival. By inhibiting NNMT, these inhibitors disrupt glutamine metabolism, leading to intracellular glutamine accumulation and negatively impacting mitochondrial function, ultimately inhibiting tumor cell viability [].

Q2: What is the connection between NNMT and cancer stem cells?

A: Research suggests that NNMT plays a role in maintaining cancer stem cells (CSCs), specifically those marked by AQP5 (aquaporin 5) in gastric cardia adenocarcinoma (GCA) []. High NNMT expression was observed in AQP5+ cells, and overexpression of NNMT in GCA organoids increased the proportion of these cells, promoting sphere-forming ability and clonogenicity []. This indicates NNMT's potential role in driving stemness in certain cancer types.

Q3: How does NNMT inhibition affect the metabolic profile of cancer cells?

A: Inhibiting NNMT leads to a build-up of intracellular glutamine and negatively affects mitochondrial function. Studies show that while NNMT depletion doesn't directly impact glycolysis or glutathione metabolism, it triggers an upregulation of genes associated with glycolysis, oxidative phosphorylation, and apoptosis pathways []. This suggests a complex metabolic rewiring within the cancer cells in response to NNMT inhibition.

Q4: Can NNMTis be combined with other therapies for enhanced efficacy?

A: Research suggests that NNMTis can potentially synergize with other anti-cancer agents. For example, combining NNMTis with inhibitors of glycolysis (e.g., 2-deoxy-D-glucose) and glutamine metabolism (e.g., BPTES) demonstrated enhanced inhibition of cell viability in ccRCC cell lines and patient-derived models []. This highlights the potential of NNMTis as part of combination therapies for improved treatment outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)